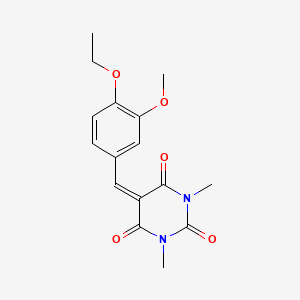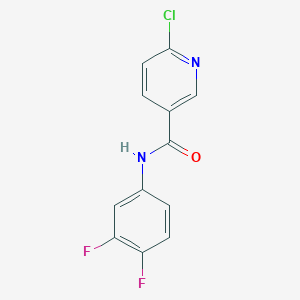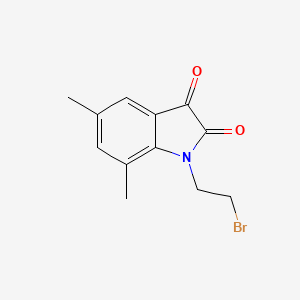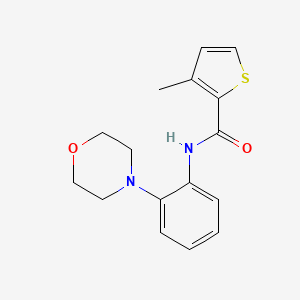
3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide, also known as MMTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MMTP is a member of the thiophene family, which is known for its diverse biological activities. The compound has been found to possess significant anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide involves the reaction of 3-methylthiophene-2-carboxylic acid with 2-(4-morpholinyl)aniline in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with morpholine to form the desired product.
Starting Materials
3-methylthiophene-2-carboxylic acid, 2-(4-morpholinyl)aniline, EDCI or DCC, Thionyl chloride, Morpholine
Reaction
Step 1: 3-methylthiophene-2-carboxylic acid is reacted with EDCI or DCC in the presence of 2-(4-morpholinyl)aniline to form the corresponding amide intermediate., Step 2: The intermediate is then treated with thionyl chloride to form the corresponding acid chloride., Step 3: The acid chloride is then reacted with morpholine to form the desired product, 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell metabolism, leading to the accumulation of toxic metabolites that induce cell death. Additionally, 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide has been found to induce apoptosis, a process that leads to programmed cell death.
Efectos Bioquímicos Y Fisiológicos
3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which are known to contribute to the development of cancer. 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide has also been found to inhibit the activity of certain transcription factors that are involved in the regulation of gene expression, leading to changes in cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer drugs. The compound is also relatively easy to synthesize, making it suitable for large-scale production. However, one of the limitations of 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide. One area of interest is the development of new drug formulations that improve the solubility and bioavailability of the compound. Another area of interest is the identification of new cellular pathways that are targeted by 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide, which could lead to the development of new drugs with improved efficacy. Finally, further studies are needed to fully understand the mechanism of action of 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide and its potential applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in the treatment of various diseases. The compound has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-12-6-11-21-15(12)16(19)17-13-4-2-3-5-14(13)18-7-9-20-10-8-18/h2-6,11H,7-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCSQBDJEWLMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

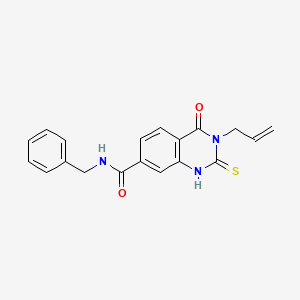

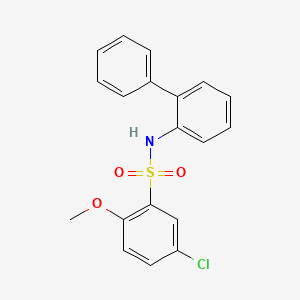
![[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate](/img/structure/B7543541.png)
![N-[1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7543543.png)
![5-methyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7543551.png)
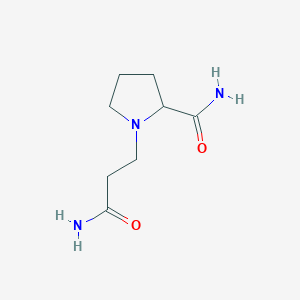
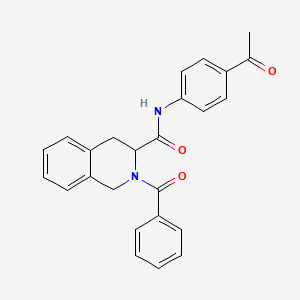
![3'-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7543580.png)
![4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine hydroiodide](/img/structure/B7543588.png)
![2-[(Difluoromethyl)sulfonyl]-4-nitroaniline](/img/structure/B7543603.png)
